

# Spectroscopic Analysis of Di-sec-octylamine: A Technical Guide

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## Compound of Interest

Compound Name: DI-SEC-OCTYLAMINE

Cat. No.: B1616327

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Di-sec-octylamine**, a secondary amine of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public domain spectra for this specific compound, this guide presents predicted data based on the known spectroscopic behavior of analogous secondary amines. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, ensuring a standardized approach for researchers.

## Introduction to Di-sec-octylamine

**Di-sec-octylamine**, with the IUPAC name N-(1-methylheptyl)octan-2-amine and CAS number 5412-92-0, is a secondary amine with two branched octyl chains attached to a nitrogen atom. Its molecular structure significantly influences its chemical properties, making it a subject of interest in applications such as solvent extraction, corrosion inhibition, and as an intermediate in organic synthesis. Accurate spectroscopic characterization is paramount for confirming its identity and purity in these applications.

## Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for **Di-sec-octylamine**. These predictions are based on established principles of spectroscopy and data from similar aliphatic secondary amines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum of **Di-sec-octylamine** is expected to show complex multiplets in the aliphatic region due to the various proton environments in the two sec-octyl chains.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment  |
|-----------------------------------|--------------|-------------------|---|
| ~ 0.8 - 0.9                       | Triplet      | 6H                | -CH <sub>3</sub> (terminal methyl of both octyl chains)   |
| ~ 1.0 - 1.2                       | Multiplet    | 4H                | -CH <sub>3</sub> (methyl group at the chiral center)      |
| ~ 1.2 - 1.6                       | Multiplet    | 16H               | -CH <sub>2</sub> - (methylene groups in the octyl chains) |
| ~ 2.5 - 2.8                       | Multiplet    | 2H                | -CH- (methine proton adjacent to nitrogen)                |
| Broad, variable                   | Singlet      | 1H                | N-H   |

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will show distinct signals for each carbon environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment                                     |
|-----------------------------------|--|
| ~ 14                              | Terminal -CH <sub>3</sub>                      |
| ~ 20 - 23                         | -CH <sub>3</sub> (at chiral center)            |
| ~ 25 - 35                         | -CH <sub>2</sub> - (internal methylene groups) |
| ~ 50 - 55                         | -CH- (methine carbon adjacent to nitrogen)     |

## Infrared (IR) Spectroscopy

The IR spectrum of **Di-sec-octylamine** is expected to exhibit characteristic absorption bands for a secondary amine.

| Predicted Wavenumber (cm <sup>-1</sup> ) | Intensity             | Vibrational Mode        |
|--|-----------------------|-------------------------|
| ~ 3300 - 3350                            | Weak to medium, sharp | N-H stretch             |
| ~ 2850 - 2960                            | Strong                | C-H stretch (aliphatic) |
| ~ 1465                                   | Medium                | C-H bend (methylene)    |
| ~ 1375                                   | Medium                | C-H bend (methyl)       |
| ~ 1100 - 1200                            | Weak to medium        | C-N stretch             |

## Experimental Protocols

The following are detailed protocols for obtaining high-quality NMR and IR spectra of **Di-sec-octylamine**.

### NMR Spectroscopy Protocol

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Di-sec-octylamine**.

Materials:

- **Di-sec-octylamine** sample
- Deuterated chloroform (CDCl<sub>3</sub>)
- NMR tubes (5 mm)
- Pipettes
- NMR Spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

- Sample Preparation:

- Accurately weigh approximately 10-20 mg of the **Di-sec-octylamine** sample.
- Dissolve the sample in approximately 0.6 mL of  $\text{CDCl}_3$  in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube using a pipette.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard  $^1\text{H}$  NMR spectrum. Typical parameters include:
    - Pulse angle: 30-45 degrees
    - Acquisition time: 2-4 seconds
    - Relaxation delay: 1-5 seconds
    - Number of scans: 8-16
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the residual  $\text{CHCl}_3$  signal at 7.26 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. Typical parameters include:
    - Pulse angle: 30-45 degrees

- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 128-1024 (or more, depending on sample concentration)
- Process the data similarly to the  $^1\text{H}$  spectrum.
- Reference the spectrum to the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## IR Spectroscopy Protocol

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of **Di-sec-octylamine**.

Materials:

- **Di-sec-octylamine** sample (neat liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or ethanol for cleaning
- Kimwipes

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.
  - Acquire a background spectrum. This will account for the absorbance of the atmosphere ( $\text{CO}_2$  and water vapor).
- Sample Analysis:
  - Place a small drop of the neat **Di-sec-octylamine** liquid directly onto the ATR crystal.
  - Acquire the sample spectrum. Typical parameters include:

- Spectral range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of scans: 16-32
- Data Processing:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks on the spectrum.
- Cleaning:
  - Thoroughly clean the ATR crystal with a Kimwipe and an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **Di-sec-octylamine**.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

This guide provides a foundational understanding of the expected spectroscopic properties of **Di-sec-octylamine** and standardized methods for their determination. Researchers are encouraged to use these protocols as a starting point and adapt them as necessary for their specific instrumentation and research objectives.

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